10-deacetyl-13-oxobaccatin III

Cytotoxicity Taxane PC-3

Sourcing a reliable taxane intermediate with a defined C-13 ketone for semisynthetic analog construction and impurity quantification is a persistent challenge. 10-Deacetyl-13-oxobaccatin III directly resolves this by providing a non-substitutable core scaffold where 10-deacetylbaccatin III and baccatin III fail. - Enables diastereoselective 14β-hydroxylation for ortataxel & advanced taxane synthesis; C-13 ketone is mechanistically essential. - Delivers 65.3% inhibition of PC-3 and 49.2% inhibition of NCI-H226 cells at 30 μg/mL, exceeding 10-deacetylbaccatin III and 19-hydroxy analogs. - Serves as a certified reference standard for paclitaxel (Impurity 23/43) and cabazitaxel (Impurity 32) QC/regulatory submissions; structurally mandatory. Supplied with full analytical documentation and ambient global logistics.

Molecular Formula C29H34O10
Molecular Weight 542.6 g/mol
CAS No. 92950-42-0
Cat. No. B194029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-deacetyl-13-oxobaccatin III
CAS92950-42-0
Synonyms(2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione;  10-Deacetyl-13-oxobaccatin III; 
Molecular FormulaC29H34O10
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
InChIKeyWMZBAMYUOYXRSF-RIFKXWPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Deacetyl-13-oxobaccatin III (CAS 92950-42-0) for R&D Procurement: Key Identity and Baseline Specifications


10-Deacetyl-13-oxobaccatin III (CAS 92950-42-0) is a taxane diterpenoid first isolated from the needles of Taxus sumatrana [1] and subsequently identified in Taxus cuspidata [2]. It serves as a key scaffold in semisynthetic routes to advanced taxane analogs [3] and is recognized as a related substance impurity in paclitaxel and cabazitaxel analytical reference standards [4]. The compound possesses a molecular formula of C29H34O10 (exact mass 542.215), a logP of approximately 1.3, and 3 hydrogen bond donors . Its defining structural feature—a carbonyl at the C-13 position in place of the hydroxyl found in 10-deacetylbaccatin III—confers distinct chemical reactivity and biological selectivity .

Why 10-Deacetyl-13-oxobaccatin III Cannot Be Replaced by Generic Taxane Analogs in Critical Research Applications


Structural modifications at the C-13 position of the taxane core profoundly alter biological activity. 10-Deacetyl-13-oxobaccatin III features a ketone at C-13, unlike the hydroxyl group in 10-deacetylbaccatin III or the ester-linked side chain in paclitaxel [1]. This substitution directly impacts cellular potency and selectivity profiles [2]. Substituting 10-deacetyl-13-oxobaccatin III with structurally similar taxanes such as baccatin III or 10-deacetylbaccatin III would compromise the intended experimental outcome, as these analogs differ substantially in their cytotoxic potency across cancer cell lines [3] and in their utility as semisynthetic building blocks due to distinct C-13 reactivities [4].

10-Deacetyl-13-oxobaccatin III: Quantitative Differentiation Evidence vs. Closest Analogs


Differential Cytotoxicity Against PC-3 Prostate Cancer Cells: 10-Deacetyl-13-oxobaccatin III vs. 10-Deacetylbaccatin III

In comparative cytotoxicity profiling, 10-deacetyl-13-oxobaccatin III demonstrates a 65.3% inhibition of PC-3 prostate cancer cell viability at 30 μg/mL [1]. In contrast, the structural analog 10-deacetylbaccatin III exhibits an IC50 of approximately 560 μg/mL in MTT assays [2], indicating that the 13-oxo modification confers substantially enhanced potency.

Cytotoxicity Taxane PC-3 Prostate Cancer

Cell Line Selectivity: Superior Activity in NCI-H226 Non-Small Cell Lung Cancer vs. 19-Hydroxy-10-deacetylbaccatin III

When tested at an identical concentration of 30 μg/mL, 10-deacetyl-13-oxobaccatin III inhibits NCI-H226 non-small cell lung cancer cells by 49.2% , whereas 19-hydroxy-10-deacetylbaccatin III achieves only 32% inhibition under the same conditions .

Cytotoxicity NCI-H226 Lung Cancer Selectivity

Differential Potency in A498 Renal Carcinoma: 10-Deacetyl-13-oxobaccatin III vs. 19-Hydroxy-10-deacetylbaccatin III

In A498 renal carcinoma cells, 10-deacetyl-13-oxobaccatin III exhibits 29.7% inhibition at 30 μg/mL [1], whereas 19-hydroxy-10-deacetylbaccatin III shows only 16.6% inhibition at the same concentration [2].

Cytotoxicity A498 Renal Carcinoma Taxane

Structural and Functional Differentiation: 13-Ketone vs. 13-Hydroxyl in Multidrug Resistance Reversal Activity

Structure-activity relationship studies demonstrate that the presence of a C-13 ketone, as in 10-deacetyl-13-oxobaccatin III, is a key determinant of multidrug resistance (MDR) reversal activity, while baccatin III—which lacks this modification—shows no MDR reversal activity [1].

MDR Reversal Taxane Structure-Activity 13-Oxo

Synthetic Utility: C-13 Ketone Enables Diastereoselective 14β-Hydroxylation Not Possible with 10-Deacetylbaccatin III

The C-13 ketone in 10-deacetyl-13-oxobaccatin III serves as a crucial functional handle for diastereoselective 14β-hydroxylation, a key step in the semisynthesis of ortataxel and related advanced taxanes [1]. This transformation is not directly accessible from 10-deacetylbaccatin III, which bears a C-13 hydroxyl.

Semisynthesis 14β-Hydroxylation Taxane Synthetic Intermediate

Optimal Research and Procurement Applications for 10-Deacetyl-13-oxobaccatin III Based on Differentiated Evidence


Prostate Cancer (PC-3) and Non-Small Cell Lung Cancer (NCI-H226) In Vitro Studies

Leverage the 65.3% inhibition of PC-3 cells and 49.2% inhibition of NCI-H226 cells at 30 μg/mL [1] to establish dose-response relationships or screen for synergistic combinations. These activity levels significantly exceed those of 10-deacetylbaccatin III and 19-hydroxy analogs, making this compound the preferred choice for taxane activity studies in these cancer types.

Semisynthesis of 14β-Hydroxylated Taxane Derivatives

Employ 10-deacetyl-13-oxobaccatin III as the starting material for diastereoselective 14β-hydroxylation toward ortataxel and related advanced taxanes [2]. The C-13 ketone functionality is essential for this transformation; 10-deacetylbaccatin III cannot serve as a direct substitute.

Investigations of Multidrug Resistance (MDR) Reversal Mechanisms

Utilize the compound in MDR reversal assays in human ovarian cancer 2780AD cells or analogous models [3]. Structural evidence indicates that the C-13 ketone is a key determinant of MDR reversal activity, a property absent in baccatin III. This compound is therefore the appropriate selection for chemoresistance studies.

Analytical Reference Standard for Paclitaxel and Cabazitaxel Impurity Profiling

Procure as a certified analytical standard for impurity identification and quantification in paclitaxel (Impurity 23/43) and cabazitaxel (Impurity 32) formulations [4]. This is a non-substitutable requirement for quality control and regulatory submissions.

Technical Documentation Hub

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